molecular formula C24H35N3O6S2 B2391486 4-methoxy-N-{2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide CAS No. 853902-48-4

4-methoxy-N-{2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2391486
CAS No.: 853902-48-4
M. Wt: 525.68
InChI Key: DEKYXYUMJXSHQO-UHFFFAOYSA-N
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Description

4-methoxy-N-{2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including multiple methoxy groups and a sulfonylpiperazine moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-{2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-{2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity . Additionally, the piperazine moiety may interact with neurotransmitter receptors, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-{2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide is unique due to its combination of methoxy groups, sulfonylpiperazine moiety, and dimethylbenzenesulfonamide structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-methoxy-N-[2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O6S2/c1-17-15-23(19(3)13-21(17)32-5)34(28,29)25-7-8-26-9-11-27(12-10-26)35(30,31)24-16-18(2)22(33-6)14-20(24)4/h13-16,25H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKYXYUMJXSHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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